molecular formula C22H23N3O3 B11023372 N-(4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

N-(4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

Cat. No.: B11023372
M. Wt: 377.4 g/mol
InChI Key: KOLUEWCSMVVYKA-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a synthetic small molecule characterized by a pyridoindole core fused with a butanamide side chain and a 4-methoxyphenyl substituent. This compound belongs to a broader class of tetrahydro-pyridoindole derivatives, which are studied for their diverse biological activities, including antiviral, neurodegenerative disease modulation, and enzyme inhibition properties .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide

InChI

InChI=1S/C22H23N3O3/c1-28-16-8-6-15(7-9-16)23-21(26)10-11-22(27)25-13-12-20-18(14-25)17-4-2-3-5-19(17)24-20/h2-9,24H,10-14H2,1H3,(H,23,26)

InChI Key

KOLUEWCSMVVYKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide exerts its effects is complex and involves multiple molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the aromatic rings, the pyridoindole core, and the side chain. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Substituents/Modifications Biological Activity/Findings Reference
N-(4-Iodophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide 4-Iodophenyl, 8-methoxy-pyridoindole Not explicitly reported, but iodinated analogs often improve radiolabeling potential
N-(3,4-Dimethoxyphenethyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide 3,4-Dimethoxyphenethyl Potent SARS-CoV-2 PLpro inhibitor (Binding energy: −8.48 kcal/mol; two hydrogen bonds)
(6-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-trifluoromethyl-pyrazol-3-yl)methanone 6-Fluoro-pyridoindole, trifluoromethyl-pyrazole Antiviral activity (exact mechanism under investigation)
N-(4-Hydroxyphenyl)-4-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)butanamide 4-Hydroxyphenyl, pyrido[3,4-b]indole isomer Studied for organophosphate detoxification; hydroxyl group enhances polarity
1,3,4,5-Tetrahydro-2H-pyrido[4,3-b]indole derivatives Varied substituents (e.g., halogens, alkyl groups) Tau aggregation inhibitors for Alzheimer’s disease

Key Findings from Comparative Studies:

Substituent Effects on Bioactivity :

  • Aromatic Substitutions : The 4-methoxyphenyl group in the target compound contrasts with the 4-iodophenyl group in , which may alter pharmacokinetics. Iodinated analogs are often prioritized for imaging studies due to their radiolabeling utility.
  • Methoxy Positioning : The 8-methoxy modification in could influence binding to hydrophobic pockets in enzymes, whereas the 3,4-dimethoxyphenethyl group in enhances interaction with SARS-CoV-2 PLpro via hydrophobic and hydrogen-bonding interactions.

Core Modifications: Pyridoindole isomers (e.g., pyrido[3,4-b]indole in vs. pyrido[4,3-b]indole in the target compound) exhibit distinct conformational preferences, affecting target selectivity.

Biological Activity Trends: Antiviral Activity: Compound demonstrated the highest PLpro inhibition among analogs, attributed to its dual methoxy groups and extended phenethyl chain, which optimize binding pocket interactions. Neuroprotective Potential: Derivatives targeting Tau aggregation (e.g., ) highlight the pyridoindole scaffold’s versatility in neurodegenerative disease drug design.

Biological Activity

N-(4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features—including a butanamide moiety, a pyridoindole core, and a methoxy-substituted phenyl group—suggest various biological activities that warrant detailed exploration.

  • Molecular Formula : C22H24N2O3
  • Molecular Weight : Approximately 389.4 g/mol
  • Structural Features :
    • Butanamide moiety
    • Pyridoindole core
    • Methoxy-substituted phenyl group

The compound's structure allows for potential interactions with various biological targets, making it a candidate for pharmacological studies.

Biological Activities

Preliminary research indicates that this compound may exhibit the following biological activities:

  • Anticancer Activity : Initial studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism is likely related to its ability to interfere with cellular signaling pathways critical for cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key mediators in inflammatory pathways.
  • Neuroprotective Properties : Given its structural similarity to other neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases by inhibiting cholinesterases and other relevant enzymes.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Interactions with key enzymes such as COX and LOX may lead to reduced synthesis of pro-inflammatory mediators.
  • Receptor Modulation : The compound may bind to specific receptors involved in pain and inflammation modulation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound in terms of biological activity, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
N-cyclopentyl-4-oxo...Cyclopentyl group instead of methoxyphenylDifferent pharmacological profile due to cyclopentyl substitution
N-(3-acetylphenyl)-...Acetyl group on the phenyl ringPotentially different biological activities related to acetylation
5-cyclohexyl...Cyclohexyl instead of methoxyphenylVariations in receptor binding affinity

Case Studies and Research Findings

  • In vitro Studies : Various studies have evaluated the cytotoxicity of N-(4-methoxyphenyl)-4-oxo... against cancer cell lines such as MCF-7 and Hek293-T cells. Results indicate moderate cytotoxicity with IC50 values suggesting potential for development as an anticancer agent.
  • Molecular Docking Studies : In silico analyses have been conducted to predict protein-ligand interactions. These studies revealed potential binding sites on target enzymes and receptors that correlate with observed biological activities.

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